(S)-5-Hexanolide
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTOWFMDBDPERY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428482 | |
| Record name | (S)-5-Hexanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16320-13-1 | |
| Record name | (S)-5-Hexanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enantioselective Synthesis Methodologies for S 5 Hexanolide
Biocatalytic and Chemoenzymatic Approaches for Enantiopure Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The high stereoselectivity of enzymes, coupled with mild reaction conditions, makes this approach particularly attractive for producing enantiopure (S)-5-Hexanolide.
Microbial Reductions and Derivatizations
Whole-cell microbial systems offer a convenient and cost-effective platform for asymmetric synthesis, as they contain the necessary enzymes and cofactors for specific transformations.
Various yeast strains have been effectively employed to catalyze the stereoselective reduction of prochiral ketones to furnish chiral alcohols, which are key precursors to this compound. nih.govdntb.gov.uascilit.com Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of γ- and δ-keto acids and their derivatives. acs.org For instance, the reduction of 5-oxohexanenitrile (B84432) using baker's yeast yields (S)-5-hydroxyhexanenitrile, a direct precursor that can be cyclized to form this compound. researchgate.net This transformation is governed by Prelog's rule, which generally predicts the formation of the (S)-alcohol. nih.gov
The substrate scope of microbial reductions for producing chiral lactone precursors is broad. Studies have shown that various γ- and δ-ketonitriles and ketoesters can be successfully reduced with high enantioselectivity. researchgate.netacs.org For example, the reduction of ethyl 5-oxohexanoate (B1238966) by Pichia methanolica SC 16116 produces ethyl (S)-5-hydroxyhexanoate in high yield (80-90%) and excellent enantiomeric excess (>95% ee). researchgate.netmdpi.com Similarly, 5-oxohexanenitrile is reduced to the corresponding (S)-alcohol with over 95% ee. researchgate.net The choice of substrate and microorganism is critical for achieving high enantiomeric control. While some substrates yield products with high optical purity, others may result in varying enantiomeric excesses. researchgate.net
| Substrate | Microorganism | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Ethyl 5-oxohexanoate | Pichia methanolica SC 16116 | Ethyl (S)-5-hydroxyhexanoate | 80-90 | >95 | researchgate.netmdpi.com |
| 5-Oxohexanenitrile | Pichia methanolica SC 16116 | (S)-5-hydroxyhexanenitrile | 80-90 | >95 | researchgate.netmdpi.com |
| 5-Oxohexanenitrile | Baker's Yeast | (S)-5-hydroxyhexanenitrile | Moderate | High | researchgate.net |
Optimizing bioprocess parameters is crucial for maximizing the yield and stereoselectivity of microbial transformations. Factors such as substrate concentration, temperature, pH, and the addition of co-solvents or co-substrates for cofactor regeneration can significantly influence the outcome. For the reduction of ethyl-5-oxo-hexanoate and 5-oxo-hexanenitrile by Pichia methanolica, the addition of glucose to the reaction medium is essential for the internal regeneration of the necessary cofactor, NADH. researchgate.net Continuous processes, such as those utilizing enzyme membrane reactors (EMRs), have been developed to improve space-time yields and facilitate large-scale production. chimia.ch
Substrate Scope and Enantiomeric Control in Enzymatic Processes
Isolated Enzyme Catalysis for Precursor Transformation
In addition to whole-cell systems, isolated enzymes offer a more controlled approach to the synthesis of this compound precursors. Lipases are particularly versatile and have been extensively used for the kinetic resolution of racemic alcohols and esters.
One common strategy is the enzymatic kinetic resolution of racemic δ-hydroxy esters or their derivatives. nih.gov For example, the enzymatic resolution of racemic 5-hydroxyhexanenitrile has been achieved through enzymatic succinylation using immobilized lipase (B570770) PS-30. This process yields (R)-5-hydroxyhexanenitrile hemisuccinate, leaving behind the desired (S)-5-hydroxyhexanenitrile in a theoretical maximum yield of 50%. researchgate.net Another approach involves the enantioselective hydrolysis of racemic 5-acetoxyhexanenitrile using Candida antarctica lipase, which affords (S)-5-acetoxyhexanenitrile with a high yield (42%) and excellent enantiomeric excess (>99% ee). researchgate.net
Dynamic kinetic resolution (DKR) is an advanced chemoenzymatic strategy that can overcome the 50% yield limitation of conventional kinetic resolution. wikipedia.orgprinceton.edu DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% conversion of the racemic starting material into a single enantiomer of the product. wikipedia.org The combination of lipase-catalyzed transesterification with a ruthenium-catalyzed racemization of the alcohol has proven to be an efficient method for producing chiral δ-lactones with high enantiomeric excess and conversion. nih.gov
| Strategy | Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Enzymatic Succinylation (Kinetic Resolution) | Racemic 5-hydroxyhexanenitrile | Immobilized Lipase PS-30 | (S)-5-hydroxyhexanenitrile | 35 (max. 50) | - | researchgate.net |
| Enantioselective Hydrolysis (Kinetic Resolution) | Racemic 5-acetoxyhexanenitrile | Candida antarctica Lipase | (S)-5-acetoxyhexanenitrile | 42 | >99 | researchgate.net |
| Dynamic Kinetic Resolution | Racemic δ-hydroxy esters | Lipase + Ru-catalyst | Chiral δ-lactones | up to 92 | up to 99 | nih.gov |
Asymmetric Chemical Synthesis Routes to this compound
While biocatalytic methods offer significant advantages, asymmetric chemical synthesis remains a cornerstone for the production of enantiomerically pure compounds. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.
One established route involves the use of chiral starting materials, such as those derived from carbohydrates or amino acids. For example, this compound has been synthesized from L-tartaric acid. scilit.com Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of a key reaction. For instance, chiral sulfoxides have been employed in the asymmetric synthesis of various lactones. acs.org
Modern asymmetric catalysis offers powerful tools for the synthesis of chiral molecules. For example, asymmetric hydrogenation, aldol (B89426) reactions, and epoxidations catalyzed by chiral metal complexes or organocatalysts can be employed to create the key stereocenter of this compound precursors with high enantioselectivity. du.ac.inirb.hr While specific detailed routes for this compound using these advanced catalytic methods are less commonly reported in the initial search results compared to biocatalytic approaches, the principles of asymmetric synthesis provide a robust framework for its construction. du.ac.in
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. ethz.ch After the desired stereocenter is established, the auxiliary is removed. This strategy relies on the steric and electronic properties of the auxiliary to control the facial selectivity of reactions. chemistrydocs.com For instance, chiral N-acyloxazolidinones and N-enoylsultams have been effectively used to direct conjugate additions and other transformations, creating new stereocenters with high diastereoselectivity. nih.gov The auxiliary influences the conformation of the transition state, favoring attack from one face of the molecule over the other. chemistrydocs.com While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided results, the principle is a cornerstone of asymmetric synthesis and has been applied to the synthesis of various chiral molecules. nih.govresearchgate.netnih.govsfu.ca
Asymmetric Organocatalytic and Metal-Catalyzed Transformations
Asymmetric catalysis, employing either small organic molecules (organocatalysis) or metal complexes with chiral ligands, has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. beilstein-journals.orgscienceopen.comsioc-journal.cn These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. beilstein-journals.org
Organocatalysis, which utilizes non-metal catalysts, has seen significant advancements. beilstein-journals.orgscienceopen.com For example, proline and its derivatives have been successfully used in asymmetric aldol and Michael reactions. scienceopen.comscispace.com While a direct application to this compound is not explicitly mentioned, these methods are fundamental in creating chiral building blocks that could be converted to the target molecule. researchgate.net
Transition-metal catalysis offers a broad spectrum of transformations for asymmetric synthesis. frontiersin.orgmdpi.com Palladium-catalyzed reactions, for instance, are versatile for creating various cyclic structures. researchgate.net Similarly, rhodium, ruthenium, and iridium have been employed in a range of catalytic processes. sioc-journal.cn The choice of metal and chiral ligand is crucial for achieving high enantioselectivity.
Stereoselective Transformations from Achiral or Prochiral Precursors
A common and efficient approach to this compound involves the stereoselective transformation of achiral or prochiral starting materials. This often involves the asymmetric reduction of a ketone or the enzymatic resolution of a racemic mixture.
Convergent Synthesis from Methyl 5-Oxohexanoate
The convergent synthesis from methyl 5-oxohexanoate represents a key strategy. researchgate.net This approach involves the enantioselective reduction of the ketone functionality to introduce the chiral center. Biocatalytic methods have proven particularly effective. For example, the reduction of methyl 5-oxohexanoate using the yeast Pichia methanolica yields ethyl (S)-5-hydroxyhexanoate with high enantiomeric excess (>95%) and in good yields (80-90%). researchgate.net This chiral hydroxy ester is a direct precursor to this compound.
| Starting Material | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |
| Methyl 5-oxohexanoate | Pichia methanolica | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% |
Strategic Utilization of 4-Oxopentanenitrile (B1606563) and Hydroxynitrile Intermediates
Another effective strategy employs the reduction of γ- and δ-ketonitriles. tandfonline.comtandfonline.com The reduction of 4-oxopentanenitrile and 5-oxohexanenitrile using baker's yeast can produce the corresponding (S)-alcohols in moderate yields and with high enantiomeric excess. tandfonline.comtandfonline.com These hydroxynitriles are valuable intermediates that can be converted to chiral lactones, including this compound. tandfonline.comtandfonline.comdeepdyve.com
The resulting (S)-5-hydroxyhexanenitrile can be obtained through several biochemical approaches, including the aforementioned yeast reduction of the corresponding oxo-nitrile, or through enzymatic resolution of racemic 5-hydroxyhexanenitrile. researchgate.net For instance, enzymatic succinylation can resolve the racemic mixture, providing the desired (S)-enantiomer. researchgate.net Hydroxynitrile lyases are enzymes that catalyze the formation of cyanohydrins and can be used for the stereospecific synthesis of these intermediates. uniprot.org
| Substrate | Method | Product | Yield | Enantiomeric Excess (e.e.) |
| 5-Oxohexanenitrile | Baker's Yeast Reduction | (S)-5-Hydroxyhexanenitrile | Moderate | High |
| Racemic 5-hydroxyhexanenitrile | Enzymatic Succinylation | (S)-5-Hydroxyhexanenitrile | 34% | >99% |
| Racemic 5-acetoxy hexanenitrile | Enzymatic Hydrolysis | (S)-5-Acetoxyhexanenitrile | 42% | >99% |
Lactonization Protocols for Ring Closure
The final step in many syntheses of this compound is the intramolecular cyclization, or lactonization, of a 5-hydroxyhexanoic acid derivative. tandfonline.com This ring-closure reaction forms the stable six-membered lactone ring.
Acid-Catalyzed Cyclization Methodologies
Acid-catalyzed cyclization is a common and effective method for lactonization. tandfonline.com The reaction is typically carried out by treating the hydroxy acid or its ester precursor with a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH). tandfonline.comorganic-chemistry.org The acidic conditions promote the protonation of the carbonyl oxygen (in the case of an ester) or the hydroxyl group, facilitating the intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, followed by the elimination of water or an alcohol to form the lactone. wuxiapptec.com This method has been successfully used to prepare this compound from its corresponding (S)-5-hydroxy precursor. tandfonline.com
| Precursor | Catalyst | Product |
| (S)-5-Hydroxyhexanoic acid derivative | p-Toluenesulfonic acid | This compound |
Base-Mediated and Saponification-Coupled Lactonization
The synthesis of this compound can be effectively achieved through a saponification-coupled lactonization process. This method relies on the use of an enantiomerically pure precursor, typically an ester of (S)-5-hydroxyhexanoic acid, which undergoes a two-stage transformation. The initial step involves base-promoted hydrolysis (saponification) of the ester, followed by an acid-catalyzed intramolecular cyclization to yield the target δ-lactone while preserving the stereochemistry at the C-5 position.
The mechanism proceeds in two distinct steps:
Saponification : The precursor ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous solution. The hydroxide ion performs a nucleophilic acyl substitution on the ester's carbonyl carbon. This addition forms a tetrahedral intermediate, which then collapses, eliminating an alkoxide ion (e.g., ethoxide) to produce (S)-5-hydroxyhexanoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form its corresponding carboxylate salt (e.g., sodium (S)-5-hydroxyhexanoate), and the reaction is driven to completion.
Acidification and Lactonization : The solution containing the carboxylate salt is then carefully acidified. This protonates the carboxylate, regenerating the free (S)-5-hydroxyhexanoic acid. Under these acidic conditions, an intramolecular Fischer esterification occurs. masterorganicchemistry.commasterorganicchemistry.com The equilibrium-driven reaction is favorable for the formation of stable five- and six-membered rings. masterorganicchemistry.com The hydroxyl group at the C-5 position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the carboxylic acid. The subsequent loss of a water molecule results in the formation of the six-membered ring of this compound. This cyclization is known to proceed efficiently, often spontaneously or with gentle heating, to yield the final product. smolecule.com
This synthetic route is valued for its straightforward nature, relying on fundamental and well-established reaction mechanisms. The enantioselectivity of the final product is entirely dependent on the enantiomeric purity of the starting δ-hydroxy ester.
Detailed Research Findings
The table below outlines the representative transformation from a readily available chiral precursor to the final this compound product via the saponification-coupled lactonization sequence.
Mechanistic Organic Chemistry and Transformational Reactivity of S 5 Hexanolide
Ring-Opening Reactions and Derivatization Patterns
The fundamental reactivity of (S)-5-Hexanolide involves the nucleophilic acyl substitution at the carbonyl carbon, leading to ring-opening. The strain in the six-membered ring, while less than in smaller lactones, still contributes to the driving force for this reaction, which can be initiated by a wide array of nucleophiles under basic, acidic, or neutral conditions. libretexts.org This process transforms the cyclic ester into a linear, bifunctional 5-hydroxyhexanoic acid derivative, preserving the original stereocenter at C5.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the acyl-oxygen bond, resulting in the ring-opened product. The specific nature of the resulting functional group at the C1 position depends on the nucleophile used. For example, hydrolysis with aqueous base yields a 5-hydroxycarboxylate salt, while reaction with an alcohol (alcoholysis) under acidic or basic conditions produces a 5-hydroxy ester. libretexts.org Similarly, aminolysis with primary or secondary amines affords the corresponding 5-hydroxyamides.
These ring-opening reactions are foundational for creating diverse derivatives. The resulting hydroxyl and carboxyl-derived functional groups can be further manipulated. For instance, the terminal hydroxyl group can be protected using various protecting groups, such as tert-butyldiphenylsilyl (TBDPS), which is known for its high stability under acidic conditions. cdnsciencepub.com This allows for selective reactions at the other end of the molecule. Derivatization is also a key strategy for the analytical separation and characterization of chiral compounds, including lactones and their derivatives, often by converting them into diastereomers using a chiral derivatizing agent for HPLC analysis. nih.govorientjchem.org
Table 1: Common Ring-Opening Reactions and Derivatization Patterns of this compound This table is interactive. You can sort and filter the data.
| Nucleophile | Reagent Example | Reaction Type | Product Class |
|---|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydrolysis | (S)-5-Hydroxyhexanoate Salt |
| Alkoxide | Sodium Methoxide (NaOMe) in Methanol | Alcoholysis | Methyl (S)-5-hydroxyhexanoate |
| Amine | Ammonia (NH₃) | Aminolysis | (S)-5-Hydroxyhexanamide |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Reduction | (S)-1,5-Hexanediol |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | (S)-6-Methylheptane-2,6-diol |
Stereoconservative and Stereodivergent Functionalizations
The chiral center at C5 in this compound is a key element that can direct the stereochemical course of subsequent reactions. Functionalizations can proceed in a stereoconservative manner, where the C5 configuration is retained, or in a stereodivergent manner, where different stereoisomers are selectively produced from the same starting material.
Stereoconservative reactions are those in which the C5 stereocenter remains undisturbed. Most ring-opening reactions fall into this category as the transformations occur at the remote C1 carbonyl group. For example, the reduction of this compound with a reagent like lithium aluminum hydride (LiAlH₄) produces (S)-1,5-hexanediol, preserving the (S)-configuration at C5. Subsequent functionalization of the primary hydroxyl groups of this diol would also be stereoconservative with respect to the C5 center.
Stereodivergent synthesis aims to generate multiple, distinct stereoisomers from a single chiral precursor. researchgate.net This can be achieved by introducing new stereocenters under the influence of different catalysts or reagents. For instance, an α,β-unsaturated derivative of this compound could undergo conjugate addition. The choice of a specific catalyst system, such as a particular enzyme or chiral ligand-metal complex, could direct the addition to opposite faces of the double bond, leading to the formation of different diastereomers. Chemoenzymatic cascade reactions, often employing combinations of ene-reductases (ERs) and alcohol dehydrogenases (ADHs), have become powerful tools for stereodivergent synthesis. researchgate.net By selecting Prelog or anti-Prelog selective enzymes, it is possible to control the stereochemistry of reduction processes, yielding different diastereomers of a target lactone from a common prochiral substrate. researchgate.netresearchgate.net
An enantiodivergent palladium-catalyzed route has been described for the synthesis of both (+)- and (-)-cis-2-methyl-5-hexanolide, demonstrating how catalyst control can dictate the final enantiomer produced. acs.org Such strategies are crucial for synthesizing pheromone components and other biologically active molecules where specific stereoisomers exhibit distinct activities. researchgate.net
Table 2: Examples of Stereoselective Functionalizations This table is interactive. You can sort and filter the data.
| Reaction Type | Starting Material | Reagent/Catalyst | Key Feature | Outcome |
|---|---|---|---|---|
| Reduction | This compound | LiAlH₄ | Attack at C1 carbonyl | Stereoconservative |
| Asymmetric Reduction | α,β-Unsaturated Ketoester | Ene-reductase + Alcohol Dehydrogenase | Enzyme selection (Prelog vs. anti-Prelog) | Stereodivergent |
| Alkylation | γ-Acyloxybutenolide | Pd(0) / Chiral Ligand | Dynamic Kinetic Asymmetric Transformation | Enantioselective |
| C-Acylation | Lithium Ester Enolate | (±)-β-Propiolactone | Nucleophilic attack on lactone | Diastereoselective |
Advanced Reaction Pathways and Selectivity Profiles in Chiral Systems
The utility of this compound extends to more complex and advanced reaction pathways where its inherent chirality influences selectivity across multiple steps. These pathways often involve sophisticated catalytic systems to achieve high levels of control over the molecular architecture.
One powerful strategy is the dynamic kinetic asymmetric transformation (DYKAT). acs.org In a DYKAT process, a racemic starting material is converted into a single, enantiomerically enriched product. A related process, the kinetic asymmetric transformation (KAT), can be applied to chiral precursors like derivatives of this compound. For example, the reaction of γ-tert-butoxycarbonyloxy-2-butenolide with phenol (B47542) nucleophiles using a Palladium(0) complex with chiral ligands can be tuned to favor a DYKAT process, yielding products with high enantiomeric excess (>95% ee). acs.org This demonstrates how a chiral catalyst can override the influence of a substrate's existing stereocenter to produce a desired stereoisomer.
The concept of chiral-induced spin selectivity (CISS) describes an enantioselective interaction where the chirality of a molecule influences an electron's spin state during charge transport. nih.govnsf.gov While much of the research has focused on electron transfer through chiral monolayers or in magnetic systems, the underlying principle of spin-momentum locking in chiral systems is a fundamental aspect of their electronic behavior. nih.gov Its application to control reaction selectivity in solution-phase organic synthesis is an emerging and advanced area of research. The potential to influence reaction pathways based on the spin state of radical intermediates, dictated by the chirality of the catalyst or substrate, represents a novel frontier in asymmetric synthesis. nsf.gov
Furthermore, computational methods and reinforcement learning algorithms are being developed to predict and identify kinetically feasible reaction pathways, including those involving complex chiral molecules. chemrxiv.orgrsc.org These tools can analyze vast reaction networks to uncover novel transformations and optimize conditions for desired products, moving beyond traditional trial-and-error approaches. For instance, understanding how catalyst acidity controls reaction pathways in cracking reactions can be extrapolated to design selective transformations for functionalized molecules. sioc-journal.cn
Strategic Applications of S 5 Hexanolide in Complex Organic Synthesis
Role as a Chiral Building Block for Polyketide and Isoprenoid Frameworks
The structure of (S)-5-Hexanolide, a six-carbon chain with a stereocenter at the C-5 position, makes it a suitable synthon for the construction of polyketide natural products. Polyketides are a large class of compounds characterized by repeating keto-methylene units (-CO-CH2-), often with multiple stereocenters. researchgate.net The lactone can be ring-opened to yield a linear 5-hydroxyhexanoic acid derivative, which provides a chiral C6 building block. This fragment can be incorporated into the carbon backbone of a larger polyketide chain, preserving the (S)-stereochemistry from the starting material. While this compound represents a potent potential precursor for segments of polyketide chains, specific examples of its direct integration into a full polyketide total synthesis are not extensively documented in a survey of recent literature.
The application of this compound in isoprenoid synthesis is less direct. Isoprenoids are fundamentally constructed from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov Therefore, a C6 building block like this compound would not typically serve as a primary precursor for the main isoprenoid skeleton. However, it could potentially be used to synthesize side chains or non-isoprenoid portions of natural products of mixed biosynthetic origin.
Precursor in the Asymmetric Synthesis of Biologically Active Natural Products and Analogs
The primary and most well-documented application of this compound is as a precursor in the asymmetric synthesis of biologically active compounds, particularly semiochemicals. Its defined stereocenter is crucial for achieving the specific stereoisomers required for biological activity.
Lactones are common structural motifs in chemical communication, serving as volatile signals for many insect species. rsc.org The chirality of these pheromones is often critical for their biological function, with different enantiomers or diastereomers eliciting different or no response. This compound serves as an ideal starting material for several such compounds.
A notable example is its use in the synthesis of a pheromone component of the carpenter bee, Xylocopa hirutissima. researchgate.net The target molecule, cis-2-methyl-5-hexanolide, was prepared diastereoselectively using this compound as the chiral precursor, demonstrating the transfer of stereochemical information from the starting material to the final product. researchgate.net This approach showcases the utility of using readily available chiral lactones to access more complex and substituted lactone pheromones. researchgate.net Furthermore, this compound is a key intermediate in formal syntheses of other important semiochemicals, such as the sex pheromone of the Japanese beetle (Popillia japonica). researchgate.net
| Pheromone Name | Target Organism | Precursor Role of this compound |
| cis-2-Methyl-5-hexanolide | Carpenter Bee (Xylocopa hirutissima) | Serves as a chiral precursor for diastereoselective synthesis. researchgate.net |
| (4R,5Z)-5-Tetradecen-4-olide | Japanese Beetle (Popillia japonica) | Used in a formal synthesis approach. researchgate.net |
| Various 2,4-Dimethyl-δ-lactones | Black Garden Ant (Lasius niger) | Serves as a structural analog and synthetic starting point for related structures. tandfonline.com |
The utility of this compound extends beyond pheromones to the total synthesis of other chiral bioactive molecules. A total synthesis campaign is a multi-step process to create a complex natural product from simpler, commercially available precursors. The use of a chiral pool starting material like this compound is a powerful strategy to efficiently introduce a stereocenter early in the synthetic sequence, avoiding the need for costly asymmetric reactions or resolutions later on. scribd.com
The syntheses of the pheromones detailed in the previous section are themselves examples of concise total synthesis campaigns. researchgate.net While many research efforts focus on novel methods to create chiral lactones, the use of this compound as a starting point leverages its commercial availability. Its application in synthesizing butenolide natural products with antifungal and antitumor properties, such as blastmycinolactol and antimycinone, has been explored conceptually, although many published routes build the lactone ring rather than starting from a pre-formed one. researchgate.netnih.gov The value of this compound lies in its role as a reliable and stereochemically defined building block for natural products where a C6 chiral fragment is required. exaly.com
Enantioselective Preparation of Pheromones and Semiochemicals
Utility in the Development of Chiral Catalysts and Ligands
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. tcichemicals.com Chiral pool molecules are frequently used as scaffolds for creating new ligands, where the inherent stereochemistry of the starting material is translated into the three-dimensional structure of the ligand, which in turn influences the stereochemical outcome of a catalytic reaction. scribd.com
Despite the frequent use of other natural products like amino acids, sugars, or terpenes in ligand design, a review of the scientific literature indicates that this compound has not been significantly employed as a precursor for the development of chiral catalysts or ligands. While its structure contains a useful stereocenter, its potential as a scaffold for common ligand types, such as chiral phosphines, has not been a major focus of reported research. nih.gov Current research in chiral ligand development tends to focus on other structural motifs, such as those with axial chirality (e.g., BINAP) or those derived from more complex natural products. tcichemicals.com
Advanced Analytical and Spectroscopic Characterization of S 5 Hexanolide
Chromatographic Techniques for Enantiomeric Purity Assessment
The quantitative determination of the enantiomeric excess (e.e.) of (S)-5-Hexanolide is fundamental in various scientific and industrial applications. Chiral chromatography, which facilitates the separation of enantiomers, is the cornerstone of this assessment. rssl.comsciex.com This is achieved either through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. sciex.comresearchgate.net
Chiral Gas Chromatography (GC) Methodologies
Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers like 5-hexanolide. The separation is performed on capillary columns coated with a chiral stationary phase (CSP). thegoodscentscompany.com Modified cyclodextrins are among the most common and effective CSPs for this purpose. rssl.comnih.gov These cyclic oligosaccharides possess a chiral cavity, and their derivatives can offer a high degree of enantiomeric resolution for various compound classes, including lactones. rssl.comnih.gov
The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of GC conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the (R)- and (S)-enantiomers. The high efficiency, sensitivity, and rapid analysis times of GC make it a preferred method. nih.gov Furthermore, its direct compatibility with mass spectrometry (GC-MS) allows for simultaneous separation and identification. nih.gov
Research on similar δ-lactones demonstrates the efficacy of chiral GC. For instance, the enantiomers of δ-decalactone have been successfully resolved using chiral GC, with distinct retention times allowing for accurate quantification of the enantiomeric excess. jst.go.jp The elution order of the enantiomers is dependent on the specific CSP used.
Table 1: Representative Chiral GC Separation Data for δ-Lactones
| Compound | Chiral Stationary Phase | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| δ-Decalactone | Modified Cyclodextrin | 16.41 | 16.05 | 64 (for R) | jst.go.jp |
| δ-Undecalactone | Modified Cyclodextrin | 17.35 | 16.70 | 72 (for S) | jst.go.jp |
Note: This table presents data for structurally similar δ-lactones to illustrate the principles of chiral GC separation. Specific retention times for this compound would be dependent on the exact column and conditions used.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the enantiomeric separation of lactones. core.ac.uk The direct approach, utilizing a chiral stationary phase (CSP), is the most common and efficient method. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have demonstrated excellent chiral recognition capabilities for a broad range of compounds, including lactones. core.ac.ukacs.org
These CSPs are often available with the chiral selector either coated or covalently immobilized onto the silica (B1680970) support. acs.orgufrn.br Immobilized phases offer enhanced robustness and compatibility with a wider range of solvents, which can be advantageous for method development. acs.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. tandfonline.com
Method development in chiral HPLC involves screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) with alcohols such as 2-propanol or ethanol) to optimize selectivity and resolution. The ability to scale up from analytical to preparative HPLC allows for the isolation of enantiomerically pure compounds. acs.org
Table 2: Common Chiral Stationary Phases for Lactone Separation by HPLC
| CSP Type | Chiral Selector | Trade Name Examples | Applicability |
|---|---|---|---|
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Broad applicability for lactones |
| Polysaccharide (Amylose) | Amylose tris(5-chloro-2-methylphenylcarbamate) | Chiralpak AY | Effective for γ(δ)-lactones researchgate.net |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Widely used for chiral separations ufrn.br |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Whelk-O1 | Utilizes π-π interactions, hydrogen bonding |
Spectroscopic Methods for Stereochemical Elucidation
Beyond determining enantiomeric purity, spectroscopic methods are vital for the absolute assignment of the stereocenter in this compound. These techniques probe the three-dimensional arrangement of atoms in the chiral molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. taylorfrancis.com These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. taylorfrancis.com
ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks known as Cotton effects. nih.gov ORD measures the rotation of the plane of polarized light as a function of wavelength. acs.org The sign of the Cotton effect in the ECD spectrum of a lactone is related to the conformation and absolute configuration of the molecule. For lactones, the n → π* electronic transition of the ester chromophore is typically observed in the 210-230 nm region. acs.org
Empirical rules, such as the lactone sector rule, have been developed to correlate the sign of the measured Cotton effect with the absolute stereochemistry of the chiral centers adjacent to the chromophore. acs.org For instance, studies on various substituted lactones have established relationships between their known absolute configurations and their ORD and ECD spectra. acs.orgrsc.org Computational methods can also be employed to predict the ECD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for unambiguous configurational assignment. nih.gov
Table 3: General Correlation of Chiroptical Data and Lactone Stereochemistry
| Technique | Observation | Structural Interpretation | Reference |
|---|---|---|---|
| ECD | Sign of the Cotton Effect (e.g., positive or negative peak) | Correlates to the absolute configuration at the stereocenter via sector rules. | acs.orgacs.org |
| ORD | Shape and sign of the dispersion curve | Provides information on the absolute configuration and conformation. | acs.orgcdnsciencepub.com |
| Computational ECD | Comparison of experimental and calculated spectra | Allows assignment of absolute configuration by matching spectral patterns. | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
While standard NMR spectroscopy does not distinguish between enantiomers, advanced NMR methods can be used to determine stereochemistry. researchgate.net This is typically achieved by converting the enantiomeric pair into diastereomers in situ through the use of a chiral auxiliary agent. researchgate.net
Common approaches include the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.net For a hydroxyl-containing precursor to this compound, or if the lactone is opened to its corresponding 5-hydroxyhexanoic acid, a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used to form diastereomeric esters. core.ac.uk These diastereomers will exhibit different chemical shifts (Δδ) in the ¹H and ¹³C NMR spectra, particularly for protons and carbons near the stereocenter. The magnitude and sign of these differences (e.g., Δδ = δS - δR) can be used to assign the absolute configuration based on established models. core.ac.uk
Chiral solvating agents, such as chiral lanthanide shift reagents or cyclodextrins, form non-covalent diastereomeric complexes with the enantiomers, leading to the separation of signals in the NMR spectrum without the need for chemical modification. researchgate.netresearchgate.net Additionally, detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments on the lactone ring can provide crucial information about the relative configuration and preferred conformation of the molecule. core.ac.ukipb.pt
Table 4: Principles of NMR-Based Stereochemical Assignment
| Technique | Principle | Expected Outcome for this compound Analysis |
|---|---|---|
| Chiral Derivatizing Agents (e.g., MTPA esters) | Covalent bonding to form diastereomers with distinct NMR spectra. core.ac.uk | Separated signals for the (R)- and (S)-MTPA esters, allowing for configurational assignment based on Δδ values. core.ac.uk |
| Chiral Solvating Agents (e.g., Chiral Lanthanide Shift Reagents) | Formation of transient, non-covalent diastereomeric complexes. researchgate.net | Splitting of enantiomeric signals in the presence of the agent, enabling determination of enantiomeric ratio. |
| NOE Spectroscopy (NOESY/ROESY) | Measures through-space proximity of protons. ipb.pt | Provides data on the relative stereochemistry and conformation of the six-membered ring. |
Mass Spectrometry in Elucidating Reaction Products and Impurities
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for identifying and structurally elucidating any impurities or reaction byproducts. It is a highly sensitive method that can provide detailed structural information, especially when coupled with a separation technique like GC or LC.
In GC-MS analysis, the electron ionization (EI) mass spectrum of δ-hexalactone provides a characteristic fragmentation pattern. The molecular ion (M⁺) peak at m/z 114 is typically observed, along with significant fragment ions. Common fragmentation pathways for lactones include the loss of water (H₂O) and carbon monoxide (CO). researchgate.net For δ-hexalactone, a prominent fragment is often seen at m/z 99, corresponding to the loss of a methyl group (•CH₃). jst.go.jp This fragmentation signature helps to confirm the identity of the main product.
LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing less volatile impurities or precursors that may be present in a sample. acs.org This technique allows for the selection of a specific precursor ion (e.g., the molecular ion of a suspected impurity) and its fragmentation to produce a product ion spectrum. sciex.com This MS/MS spectrum provides a structural fingerprint that can be used to identify unknown compounds by comparing it to libraries or by interpreting the fragmentation pathways. rssl.com For example, LC-MS/MS can be used to identify potential precursors, such as glycosides of the corresponding hydroxy acid, or byproducts from side reactions like transetherification if alcohols were used during synthesis. acs.orgnih.gov
Table 5: Characteristic GC-MS Fragmentation Data for δ-Hexalactone
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 114 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of hexalactone. nih.gov |
| 99 | [M-CH₃]⁺ | Loss of the methyl group at C-5, characteristic of the δ-hexalactone structure. jst.go.jp |
| 70 | [C₄H₆O]⁺ | Result of ring cleavage. nih.gov |
| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺ | Common small fragment ion. nih.gov |
Computational Chemistry and Theoretical Studies on S 5 Hexanolide
Conformational Landscape and Energetic Profiling of the Chiral Lactone
(S)-5-Hexanolide, a substituted δ-valerolactone, possesses a six-membered ring that is not planar and exists as an equilibrium of multiple conformations. The conformational landscape of δ-lactones has been systematically explored using Density Functional Theory (DFT) calculations, providing a detailed picture of the static and dynamic stereochemistry of these systems. nih.gov For monomethylated δ-lactones, such as this compound (also known as (R)-6-methyl-tetrahydropyran-2-one), the ring can adopt several key conformations, primarily chair, boat, and twist (or skew-boat) forms. nih.govaip.org
The chair conformations are generally the most stable, but the presence and position of the methyl substituent influence the relative energies. nih.govmdpi.com For this compound, the methyl group is at the C5 position (or C6 if numbering from the carbonyl oxygen as 1). The two principal chair conformations would place the C5-methyl group in either an equatorial or an axial position. The equatorial conformation is typically more stable due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the axial conformer. mdpi.com
Quantum Chemical Calculations of Reaction Mechanisms and Transition States in its Synthesis
A primary synthetic route to lactones is the Baeyer-Villiger oxidation of corresponding cyclic ketones. For this compound, this would involve the oxidation of (R)-2-methylcyclohexanone. Quantum chemical calculations have been instrumental in elucidating the mechanism of this reaction, both in chemical and enzymatic contexts. nih.gov
The Baeyer-Villiger rearrangement involves the reaction of a ketone with a peroxyacid to form a tetrahedral intermediate, often called the Criegee intermediate. This is followed by the migratory insertion of an oxygen atom. The stereochemistry and regioselectivity of the reaction are determined during the migration step. Computational studies, particularly using DFT, have mapped the potential energy surfaces for these reactions, identifying transition states and calculating activation barriers. acs.org
In the context of enzymatic synthesis, cyclohexanone (B45756) monooxygenase (CHMO) is a well-studied enzyme that catalyzes Baeyer-Villiger oxidations with high stereoselectivity. nih.gov Combined Quantum Mechanics/Molecular Mechanics (QM/MM) studies have been performed to understand the reaction mechanism within the enzyme's active site. nih.govacs.org These calculations show that the reaction proceeds through a Criegee intermediate, and the transition state for the migration step is the highest point on the energy profile. acs.org The enzyme environment, particularly residues like Arg-329 and the NADP+ cofactor, plays a crucial role in stabilizing intermediates and transition states, lowering the activation barriers compared to the gas-phase reaction. acs.org
These theoretical models can rationalize the observed enantioselectivity. For instance, QM/MM calculations on the oxidation of substituted cyclohexanones by CHMO can explain why one enantiomer is preferentially formed by comparing the energies of the transition states leading to the (R) and (S) products. nih.govnih.gov
Molecular Modeling for Stereochemical Prediction and Rational Design of Synthetic Routes
Molecular modeling is a critical component in modern synthetic chemistry for predicting and rationalizing stereochemical outcomes. mdpi.comnih.gov For the synthesis of a chiral molecule like this compound, controlling the stereochemistry is paramount. Computational methods can guide the selection of substrates, catalysts, and reaction conditions to achieve high enantioselectivity.
One application is in the rational design of catalysts for stereoselective reactions. For enzyme-catalyzed reactions, such as the lipase-catalyzed kinetic resolution of racemic alcohols or lactones, molecular docking can be used to model the substrate within the enzyme's active site. nsf.govjocpr.com By analyzing the interactions between the substrate enantiomers and the chiral pocket of the enzyme, predictions can be made about which enantiomer will react faster, thus leading to the resolution of the racemate. nsf.gov For example, docking studies have been used to explain the divergent enantioselectivity of different enoate reductases in the synthesis of optically active β-methyl-δ-valerolactone. nsf.gov
For non-enzymatic asymmetric synthesis, quantum chemical calculations are used to model the transition states of the key stereodetermining step. mdpi.com By comparing the activation energies of the transition states leading to different stereoisomers, the major product can be predicted. nih.gov For instance, in organocatalyzed reactions, DFT calculations can model the interaction between the substrate, the chiral catalyst, and any reagents to elucidate the origin of stereoselectivity. beilstein-journals.org This understanding allows chemists to modify the catalyst structure or reaction conditions to improve the stereochemical outcome. This approach has been applied to various lactone syntheses, including understanding the stereoselectivity of C-H insertion reactions to form bicyclic lactones and intramolecular Mannich reactions to form complex nitrogen-containing heterocycles. nih.govmdpi.com The ability to computationally screen potential synthetic routes and catalysts can significantly accelerate the development of efficient and highly stereoselective syntheses for target molecules like this compound. rsc.org
Future Perspectives and Emerging Research Trajectories in S 5 Hexanolide Research
Sustainable and Green Chemistry Approaches in (S)-5-Hexanolide Synthesis
The imperative for environmentally benign chemical processes has spurred the development of sustainable and green approaches for the synthesis of this compound. A significant focus lies in the realm of biocatalysis, where enzymes offer a highly selective and eco-friendly alternative to traditional chemical methods.
Biochemical routes have demonstrated considerable promise. For instance, the enantioselective reduction of precursor ketones using microorganisms is a key strategy. One notable approach involves the reduction of 5-oxohexanenitrile (B84432) and ethyl-5-oxohexanoate using the yeast Pichia methanolica (SC 16116). This biocatalytic process yields the corresponding (S)-alcohols, direct precursors to this compound, with high yields (80-90%) and excellent enantiomeric excess (>95%). biospace.com Another green strategy is the kinetic resolution of racemic mixtures. For example, the enzymatic resolution of racemic 5-hydroxyhexanenitrile through succinylation using immobilized lipase (B570770) PS-30 has been shown to produce (S)-5-hydroxyhexanenitrile. nih.gov Similarly, the enantioselective hydrolysis of racemic 5-acetoxyhexanenitrile catalyzed by Candida antarctica lipase can yield (S)-5-acetoxy-hexanenitrile with over 99% enantiomeric excess. biospace.com These biocatalytic methods often operate under mild conditions in aqueous media, significantly reducing the reliance on hazardous reagents and organic solvents.
The principles of green chemistry, such as atom economy and the use of renewable resources, are also guiding the development of new synthetic pathways. protheragen.aibebeez.eu While not yet fully realized for this compound specifically, the broader trends in organic synthesis point towards the future integration of these principles, potentially through the use of bio-derived starting materials and solvent-free reaction conditions.
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The quest for highly efficient and enantioselective catalysts is a central theme in modern organic synthesis, and the production of this compound is no exception. Researchers are actively developing novel catalytic systems that can deliver this chiral lactone with near-perfect stereocontrol.
A groundbreaking area of research is the catalytic enantioselective oxidation of C-H bonds. Recently, sterically congested manganese catalysts have been reported for the directed oxidation of primary and secondary C(sp³)–H bonds in carboxylic acids. Current time information in Bangalore, IN.chiralpedia.com This method allows for the direct conversion of simple carboxylic acid precursors into valuable chiral γ-lactones with exceptional levels of enantioselectivity, often exceeding 99.9% ee. Current time information in Bangalore, IN.chiralpedia.com While direct application to this compound precursors is still an area for exploration, this technology represents a significant leap forward in the synthesis of chiral lactones.
Palladium-catalyzed reactions are also at the forefront of innovation. For instance, palladium-catalyzed intramolecular asymmetric cyclohydroaryloxycarbonylation of 2-allylphenol (B1664045) derivatives has been used to synthesize chiral lactones. protheragen.ai Although this specific example yields chromanone derivatives, the underlying principles of using chiral ligands to induce enantioselectivity in cyclization reactions are highly relevant to the synthesis of other lactones like this compound. The development of new chiral ligands, such as chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands for palladium-catalyzed conjugate additions, further expands the toolkit for creating stereogenic centers with high precision. beilstein-journals.org
The following table summarizes some of the novel catalytic approaches being explored for the synthesis of chiral lactones, which hold promise for future applications in this compound synthesis.
| Catalytic Approach | Catalyst System Example | Key Advantage |
| Enantioselective C-H Lactonization | Sterically congested Manganese catalysts | High enantioselectivity (>99.9% ee) from simple carboxylic acids. Current time information in Bangalore, IN.chiralpedia.com |
| Asymmetric Hydrogenation | Chiral Iridium complexes with ferrocene-based ligands | Superb yields and excellent enantioselectivities (up to 99% ee). mdpi.com |
| Palladium-Catalyzed Cyclocarbonylation | Palladium complexes with chiral phosphine (B1218219) ligands | Potential for high regioselectivity and enantioselectivity in lactone formation. protheragen.ai |
| Biocatalytic Reduction | Carbonyl reductases (e.g., SmCRM5) | High stereoselectivity under mild, environmentally friendly conditions. nih.gov |
Expanding the Synthetic Scope and Target Molecules Derived from this compound
This compound is not only a target molecule but also a versatile chiral building block for the synthesis of more complex and biologically significant compounds. ucl.ac.uk Its inherent chirality can be transferred to new molecules, making it a valuable starting material in natural product synthesis.
One prominent application is in the synthesis of pheromones. For example, this compound is a known precursor in the synthesis of various insect pheromones. wecomput.com Its structural motif is found in the pheromones of species like the carpenter bee. researchgate.netnih.gov Researchers are continually exploring new synthetic routes that leverage the stereocenter of this compound to construct these intricate natural products with high fidelity.
Furthermore, derivatives of this compound are being investigated for their potential as bioactive molecules themselves. The lactone ring is a common feature in many natural products with interesting biological activities. By modifying the structure of this compound, chemists can create libraries of new compounds for biological screening. For example, the synthesis of 2,4-dimethyl-5-hexanolide, a lactone identified from the male black garden ant, showcases how the fundamental hexanolide scaffold can be elaborated to access other natural products. europa.euepfl.ch
Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Compound Production
The future of chemical manufacturing, including the production of chiral compounds like this compound, is increasingly pointing towards the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of efficiency, safety, scalability, and reproducibility.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This enhanced control can lead to higher yields, selectivities, and safer handling of reactive intermediates. The synthesis of chiral lactones in continuous-flow reactors has already been demonstrated. For instance, the enzymatic synthesis of optically pure γ-lactones has been achieved in a three-dimensional microfluidic reactor with significantly reduced reaction times and increased space-time yields compared to batch processes. researchgate.net Another example is the enantioselective electrochemical lactonization using chiral iodoarenes as mediators, which has been successfully adapted to an electrochemical flow microreactor. thieme-connect.comresearchgate.net The continuous flow synthesis of pheromones has also been reported, highlighting the potential for applying this technology to the production of this compound and its derivatives. ucl.ac.uknih.gov
The convergence of these emerging technologies promises a future where the synthesis of this compound and other important chiral molecules is not only more efficient and sustainable but also more accessible for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
